molecular formula C17H19N3 B385507 1-ethyl-N-(2-ethylphenyl)-1H-benzimidazol-2-amine CAS No. 630092-71-6

1-ethyl-N-(2-ethylphenyl)-1H-benzimidazol-2-amine

Cat. No.: B385507
CAS No.: 630092-71-6
M. Wt: 265.35g/mol
InChI Key: WURZSJRNDTUOPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-ethyl-N-(2-ethylphenyl)-1H-benzimidazol-2-amine is a chemical compound that belongs to the benzimidazole class. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This particular compound features an ethyl group attached to the nitrogen atom of the benzimidazole ring and another ethyl group attached to the phenyl ring.

Preparation Methods

The synthesis of 1-ethyl-N-(2-ethylphenyl)-1H-benzimidazol-2-amine can be achieved through several synthetic routes. One common method involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by cyclization to form the benzimidazole ring. The introduction of the ethyl groups can be accomplished through alkylation reactions using ethyl halides under basic conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts and solvents.

Chemical Reactions Analysis

1-ethyl-N-(2-ethylphenyl)-1H-benzimidazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding benzimidazole derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzimidazole derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the benzimidazole ring are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction may produce benzimidazole amines.

Scientific Research Applications

1-ethyl-N-(2-ethylphenyl)-1H-benzimidazol-2-amine has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules in organic chemistry.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound for drug development.

    Industry: It may be used in the development of new materials and chemical processes.

Comparison with Similar Compounds

1-ethyl-N-(2-ethylphenyl)-1H-benzimidazol-2-amine can be compared with other benzimidazole derivatives, such as:

    1-methyl-N-(2-methylphenyl)-1H-benzimidazol-2-amine: Similar structure but with methyl groups instead of ethyl groups.

    1-ethyl-N-(2-chlorophenyl)-1H-benzimidazol-2-amine: Similar structure but with a chlorine atom on the phenyl ring.

    1-ethyl-N-(2-fluorophenyl)-1H-benzimidazol-2-amine: Similar structure but with a fluorine atom on the phenyl ring.

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other benzimidazole derivatives.

Properties

IUPAC Name

1-ethyl-N-(2-ethylphenyl)benzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3/c1-3-13-9-5-6-10-14(13)18-17-19-15-11-7-8-12-16(15)20(17)4-2/h5-12H,3-4H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WURZSJRNDTUOPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC2=NC3=CC=CC=C3N2CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.